molecular formula C10H10BrNO B012940 Benzamide, N-(2-bromoallyl)- CAS No. 102586-01-6

Benzamide, N-(2-bromoallyl)-

Cat. No. B012940
M. Wt: 240.1 g/mol
InChI Key: VLOWQIPKJXJTJQ-UHFFFAOYSA-N
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Description

Benzamide, N-(2-bromoallyl)- is a chemical compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of benzamide, N-(2-bromoallyl)- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Biochemical And Physiological Effects

Benzamide, N-(2-bromoallyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, leading to the inhibition of various cellular processes. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, it has been shown to possess antimicrobial and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

Benzamide, N-(2-bromoallyl)- has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess various biological activities. However, it also has some limitations. The compound is relatively unstable and can degrade over time, making it difficult to work with. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of benzamide, N-(2-bromoallyl)-. One potential direction is to further investigate its potential use as a DNA intercalator and fluorescent probe for the detection of proteins. Additionally, more research is needed to fully understand its mechanism of action and to identify potential targets for its use in cancer therapy. Finally, more studies are needed to investigate its potential applications in other fields, such as antimicrobial and anti-inflammatory therapy.
Conclusion:
In conclusion, benzamide, N-(2-bromoallyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively simple and efficient, making it a popular choice for researchers. It has been extensively studied for its potential applications in various scientific fields, including antimicrobial, anticancer, and anti-inflammatory therapy. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of benzamide, N-(2-bromoallyl)-, including further investigation of its potential use as a DNA intercalator and fluorescent probe for the detection of proteins, and more research to fully understand its mechanism of action and identify potential targets for its use in cancer therapy.

Synthesis Methods

The synthesis of benzamide, N-(2-bromoallyl)- involves the reaction of benzamide with 2-bromoallyl bromide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields the desired product in good yield. This synthesis method is relatively simple and efficient, making it a popular choice for researchers.

Scientific Research Applications

Benzamide, N-(2-bromoallyl)- has been extensively studied for its potential applications in various scientific fields. It has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a DNA intercalator and as a fluorescent probe for the detection of proteins.

properties

CAS RN

102586-01-6

Product Name

Benzamide, N-(2-bromoallyl)-

Molecular Formula

C10H10BrNO

Molecular Weight

240.1 g/mol

IUPAC Name

2-(2-bromoprop-2-enyl)benzamide

InChI

InChI=1S/C10H10BrNO/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,1,6H2,(H2,12,13)

InChI Key

VLOWQIPKJXJTJQ-UHFFFAOYSA-N

SMILES

C=C(CC1=CC=CC=C1C(=O)N)Br

Canonical SMILES

C=C(CC1=CC=CC=C1C(=O)N)Br

Other CAS RN

102586-01-6

synonyms

N-(2-Bromo-2-propenyl)benzamide

Origin of Product

United States

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